3,4-dimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide
説明
特性
IUPAC Name |
3,4-dimethyl-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-12-6-7-15(10-13(12)2)24(22,23)18-8-9-20-17(21)11-14-4-3-5-16(14)19-20/h6-7,10-11,18H,3-5,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPNSVZIWDPKNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=C3CCCC3=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3,4-dimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide is a novel sulfonamide derivative with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H21N3O3S
- Molecular Weight : 371.45 g/mol
- CAS Number : 330161-87-0
The compound features a sulfonamide group, which is known for its diverse pharmacological activities. Its unique structure includes a tetrahydro-cyclopenta-pyridazin moiety that may contribute to its biological effects.
Antiviral Activity
Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For instance, derivatives of pyridazin and other heterocycles have been shown to inhibit various viruses, including influenza and coronaviruses . While specific data on the antiviral efficacy of this compound is limited, the structural similarities suggest potential activity against viral pathogens.
Antibacterial Activity
Sulfonamides are traditionally recognized for their antibacterial properties. The presence of the benzenesulfonamide moiety in this compound may confer similar effects. Research indicates that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis . Preliminary assessments of related compounds have shown significant zones of inhibition against Gram-positive and Gram-negative bacteria, suggesting that the compound could also exhibit antibacterial activity .
Anticancer Potential
Emerging evidence suggests that sulfonamide derivatives may possess anticancer properties. Studies have reported that some sulfonamides can induce apoptosis in cancer cells through various pathways . The specific mechanisms by which this compound may exert anticancer effects require further investigation but could involve modulation of signaling pathways associated with cell proliferation and survival.
Study 1: Antiviral Efficacy
In a study examining the antiviral activity of similar compounds, it was found that certain derivatives exhibited IC50 values in the low micromolar range against influenza viruses. Although direct studies on our compound are lacking, these findings highlight the potential for antiviral applications .
Study 2: Antibacterial Screening
A comprehensive screening of related sulfonamide compounds demonstrated varying degrees of antibacterial activity. For example, compounds were tested against E. coli and S. aureus, showing minimum inhibitory concentrations (MICs) ranging from 6.25 mg/mL to 50 mg/mL . This suggests that our compound may also exhibit comparable antibacterial efficacy.
Study 3: Anticancer Activity
Research into sulfonamide derivatives has revealed promising results in cancer models. For instance, one study reported that a related compound induced apoptosis in breast cancer cell lines at concentrations around 10 μM . This indicates a potential pathway for further exploration regarding the anticancer effects of our target compound.
科学的研究の応用
Biological Activities
- Inhibition of Kinases :
- Antiviral Properties :
- Antibacterial Activity :
Case Studies
Several studies have investigated the biological effects of related compounds:
- A study demonstrated that similar sulfonamide derivatives exhibited significant inhibition of cancer cell proliferation in vitro, suggesting that this compound could be further explored in cancer therapy .
- Another research highlighted the antibacterial efficacy of related heterocycles against multi-drug resistant strains, indicating the potential for developing new therapeutic agents from this chemical class .
類似化合物との比較
Comparison with Similar Compounds
2.1 Structural Analogues with Heterocyclic Cores
The following compounds share structural motifs such as sulfonamide linkages, heterocyclic cores, and substituent variations:
2.2 Key Differences and Implications
Core Heterocycles: The cyclopenta[c]pyridazinone core in the target compound provides a fused bicyclic system with a ketone, enabling polar interactions. In contrast, tetrahydroimidazo[1,2-a]pyridine (Compounds 2d and 1l) incorporates a larger tricyclic system with ester functionalities, enhancing solubility but reducing rigidity . Chromene-pyrazolo[3,4-d]pyrimidine (Patent Example 53) introduces a planar, aromatic system with fluorinated substituents, likely improving metabolic stability but increasing molecular weight .
Fluorine atoms in Patent Example 53 improve lipophilicity and bioavailability, whereas the methoxy group in CS-0309467 introduces polarity but may limit membrane permeability .
Physicochemical Properties :
- Melting points correlate with crystallinity: Compounds 2d and 1l (215–245°C) exhibit higher melting points than Patent Example 53 (175–178°C), likely due to stronger intermolecular forces (e.g., hydrogen bonds in imidazopyridines vs. fluorinated aromatics) .
- The target compound’s estimated molecular weight (~420) is lower than Patent Example 53 (589.1), suggesting better pharmacokinetic profiles for small-molecule applications.
Q & A
Q. What statistical methods resolve variability in dose-response experiments?
- Answer:
- Non-linear regression: Fit data to Hill or Logit models using GraphPad Prism .
- Bootstrap analysis: Estimate confidence intervals for EC50 values .
Q. How can high-throughput screening (HTS) workflows be adapted for this compound?
- Answer:
- Automated liquid handling: Use 384-well plates with fluorescence-based readouts (e.g., FP for binding assays) .
- Z’-factor validation: Ensure HTS robustness (Z’ > 0.5) with positive/negative controls in each plate .
Structural & Functional Studies
Q. What techniques characterize the compound’s interaction with lipid bilayers or membranes?
- Answer:
- Surface plasmon resonance (SPR): Measure binding kinetics to immobilized liposomes .
- NMR relaxation studies: Assess mobility in DMPC bilayers using 31P or 2H NMR .
Q. How does the compound’s logP influence its pharmacokinetic profile, and how is this measured?
- Answer:
- Experimental logP: Determine via shake-flask method (octanol/water partition) with HPLC quantification .
- In silico prediction: Use ChemAxon or ACD/Labs to compare with experimental values .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
